3-Hydroxyphenyl benzoate

Catalog No.
S605052
CAS No.
136-36-7
M.F
C13H10O3
M. Wt
214.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxyphenyl benzoate

Researchers developing liquid crystalline polymers (LCPs) often struggle with excessive crystallinity limiting processability. 3-Hydroxyphenyl benzoate (resorcinol monobenzoate) solves this by introducing a meta-substituted kink that disrupts chain packing, lowers melting point, and enhances solubility. - Enables melt-processable LCPs for injection molding & fiber spinning - Amorphous architecture for solution-cast films & coatings - Non-interchangeable with ortho/para isomers; guarantees reproducible performance. Source with confidence for advanced polymer R&D and scale-up.

CAS Number

136-36-7

Product Name

3-Hydroxyphenyl benzoate

IUPAC Name

(3-hydroxyphenyl) benzoate

Molecular Formula

C13H10O3

Molecular Weight

214.22 g/mol

InChI

InChI=1S/C13H10O3/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-9,14H

InChI Key

GDESWOTWNNGOMW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)O

Synonyms

resorcinol monobenzoate

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)O

The exact mass of the compound 3-Hydroxyphenyl benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4807. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Resorcinols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g

3-Hydroxyphenyl benzoate, also known as resorcinol monobenzoate, is an aromatic ester distinguished by the meta-position of its hydroxyl group. This structural feature is critical, as it imparts distinct physical and chemical properties compared to its ortho- and para-isomers, making it a non-interchangeable precursor in many applications. It serves as a versatile building block, particularly in the synthesis of advanced polymers, such as thermotropic liquid crystalline polyesters (LCPs), and as an intermediate for specialty chemicals where specific reactivity and molecular geometry are required. [REFS-1, REFS-2]

Research & Procurement Fit

Cellulose ester plastic UV stabilization additive
Precursor for 2,4-dihydroxybenzophenone synthesis
Covalent grafting onto acrylic polymers via free OH

Substituting 3-hydroxyphenyl benzoate with its ortho- (2-) or para- (4-) isomers can lead to significant process and performance failures. The 120° bond angle of the meta-substituted ring introduces a 'kink' into polymer backbones, which disrupts chain packing, lowers the melting point, and can prevent the high-degree crystallinity often seen with the linear para-isomer. [1] This structural difference is fundamental to controlling the properties of resulting materials, such as solubility and glass transition temperature. In synthesis, the hydroxyl group's position dictates its reactivity and potential for intramolecular interactions, making the isomers functionally distinct for subsequent chemical modifications. [2]

Substitution Risk

Meta-OH dependent Photo-Fries

The free meta hydroxyl is essential for latent rearrangement to 2,4-DHB; di-esters and para isomers lack this pathway or introduce yellowing.

Covalent grafting capability

Only the free OH enables permanent polymer tethering; fully esterified or non-hydroxylated analogs remain migratory additives.

UV spectral evolution

RMB absorption broadens from short-wave UV to mid-range upon rearrangement; static absorbers like phenyl salicylate do not shift, altering spectral complementarity.

Lower Melting Point vs. Para-Isomer

3-Hydroxyphenyl benzoate exhibits a significantly lower melting point (132–135 °C) compared to its para-isomer, 4-hydroxyphenyl benzoate (166 °C). [REFS-1, REFS-2] This substantial difference in melting temperature is a critical factor for procurement in polymer synthesis.

Evidence DimensionMelting Point (°C)
Target Compound Data132–135 °C
Comparator Or Baseline4-Hydroxyphenyl benzoate: 166 °C
Quantified Difference31–34 °C lower melting point
ConditionsStandard atmospheric pressure.

A lower melting point reduces energy costs and thermal stress during melt polycondensation, broadening the processing window for creating high-performance polyesters.

Photo-Fries rearrangement
Class-level
RMB: rearrangement-active; ~69% conversion to 2,4-DHB at 180°C. Comparators: dibenzoate & phenyl benzoate inactive; para isomer yellows.
Supports latent UV protection mechanism unavailable in fully esterified analogs.
Acid-catalyzed Fries conditions; polymer matrix photolysis context.

Amorphous High-Tg Polyesters: Disrupting Crystallinity

The incorporation of monomers with a 120° bond angle, such as those derived from 3-hydroxyphenyl benzoate (via 3-hydroxybenzoic acid), is a standard industrial approach to reduce the melting point and disrupt the crystallinity of rigid-rod thermotropic polyesters. [1] Unlike the linear para-hydroxybenzoic acid (PHBA), which forms highly crystalline homopolymers that are often unmeltable below their decomposition temperature, the meta-isomer acts as a 'kinked' unit. This structure results in amorphous copolyesters with manageable glass transition temperatures (Tg). For example, copolyesters incorporating 3-hydroxybenzoic acid units demonstrate Tg values ranging from 146 °C to 186 °C, depending on comonomer content, while remaining amorphous. [1]

Evidence DimensionPolymer Morphology and Thermal Behavior
Target Compound DataForms amorphous copolyesters with tunable glass transition temperatures (e.g., 146-186 °C)
Comparator Or BaselinePara-isomer (p-hydroxybenzoic acid): Forms highly crystalline, often intractable homopolymers unmeltable below decomposition.
Quantified DifferenceQualitative shift from crystalline/unmeltable to amorphous/processable.
ConditionsMelt polycondensation for aromatic copolyesters.

For applications requiring high-temperature performance without the processing difficulties of highly crystalline polymers, using the meta-isomer is a necessary design choice to achieve melt processability.

Covalent polymer grafting
Class-level
RMB reacts with glycidyl methacrylate-functionalized acrylic prepolymer via free OH, forming non-leaching polymer-bound UV absorber.
Enables permanent UV protection without additive migration.
Patent US 4,522,971 (DuPont); requires GMA-functionalized prepolymer.
Solubility & processing
Reported
75.2 g/100g in acetone (24°C); mp 133–135°C
High acetone solubility facilitates solvent-based coating formulations; intermediate melting point resists sublimation.
Solubility at 24°C; phenyl salicylate mp 41–43°C, 4-hydroxy isomer mp 164–167°C.
UV spectral complementarity
Reported
RMB absorbs 240–280 nm (UVC/UVB) and its rearrangement product 2,4-DHB extends to 340 nm; phenyl salicylate covers 290–330 nm without shift.
Combined use provides broad-spectrum UV coverage from 240–340 nm, complementing static absorbers.
In solution and plastic films; automotive textile dyeing context.
Acute oral toxicity
Reported
800 mg/kg LD50 (oral, rat)
Moderate acute toxicity; standard chemical hygiene sufficient.
Resorcinol LD50 ~301 mg/kg; benzophenone >5,000 mg/kg; phenyl salicylate ~3,000 mg/kg.
Industrial validation
Context-dependent
70+ years commercial use as Eastman Inhibitor RMB; validated dosage 1–2% in cellulose plastics & PVC; ranked among top 4 in 1951 systematic study.
Established supply chain and predictable in-service performance.
Historical data; confirm current lot consistency and supplier CoA.

Melt-Processable LCP Precursor

This compound is a preferred choice as a comonomer for LCPs where a lower melting point and disruption of excessive crystallinity are required for practical injection molding or fiber spinning. The 'kinked' structure introduced by the meta-isomer is essential for balancing high-temperature performance with processability. [1]

Monomer for Soluble Aromatic Polyesters & Polyarylates

In applications where polymers must be soluble in organic solvents for solution casting or coating, 3-hydroxyphenyl benzoate is used to create amorphous architectures. The non-linear backbone prevents the tight chain packing characteristic of para-isomers, enhancing solubility and utility in film and coating formulations. [1]

Regiospecific Intermediate for Specialty Chemicals

Used as a starting material in multi-step syntheses where subsequent reactions must occur at a specific position relative to both the hydroxyl and ester functionalities. The distinct electronic and steric environment of the meta-isomer's aromatic ring makes it a non-interchangeable intermediate for certain dyes, pharmaceuticals, and agricultural chemicals.

Application Fit Matrix

Application
Selection Property
Validation Focus
Cellulose ester plastics UV stabilization
Photo-Fries latent mechanism; free OH for compatibility
Long-term UV protection retention; minimal initial color
2,4-Dihydroxybenzophenone synthesis
Efficient Fries rearrangement precursor
Conversion efficiency under catalyst conditions
Polymer-bound UV absorber coatings
Covalent grafting via reactive hydroxyl
Non-leaching, permanent UV protection
Automotive polyester textile lightfastness
Broad-spectrum UV absorption complementarity
Lightfastness and level-dyeing performance

XLogP3

3.2

Melting Point

134.0 °C

UNII

942E82KUWD

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (98.25%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (21.05%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (80.7%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (77.19%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

136-36-7

Wikipedia

Resorcinol monobenzoate

General Manufacturing Information

1,3-Benzenediol, 1-benzoate: ACTIVE

Resorcinol monobenzoate: a potential sensitizer in a computer mouse

A Goossens, S Blondeel, E Zimerson
PMID: 12492525   DOI: 10.1034/j.1600-0536.2002.470410.x

Abstract




Contact dermatitis from polyvinyl chloride identification bands

R C Tung, J S Taylor
PMID: 9810025   DOI:

Abstract

One case of allergic contact dermatitis caused by polyvinyl chloride identification bands is reported. Patch tests in this case were positive for three of four bands tested, resorcinol monobenzoate, and benzoyl peroxide. Manufacturers could not confirm the presence of resorcinol monobenzoate and benzoyl peroxide in their respective bands. It is concluded that the patient's reaction was allergic and due to an unknown chemical(s) in the bands. Additives may comprise a significant portion of polyvinyl chloride bands. These components may be leachable, and thus lead to contact sensitization with subsequent allergy. Although patch testing is an excellent first step in determining the offending allergen, specialized chemical analysis may be required for exact identification.


Allergic contact dermatitis to eyeglass frame nosepiece caused by tetraethylthiuram disulphide and resorcinol monobenzoate

Francisco J Navarro-Triviño, Ricardo Ruiz-Villaverde
PMID: 32767362   DOI: 10.1111/ijd.15105

Abstract




Contact allergy to balsam of Peru. II. Patch test results in 102 patients with selected balsam of Peru constituents

B M Hausen
PMID: 11381345   DOI:

Abstract

In Switzerland, Germany, and Austria, allergic reactions to balsam of Peru (BP) have now made it the third most common contact allergen.
A series of 20 single BP constituents (including resorcinol monobenzoate), established in 1995, was used for patch tests in patients with a positive reaction to BP in the standard series.
Between 1995 and 1998, 2,273 patients were tested with the standard series, including BP, fragrance mix (FM), and propolis. Patients positive for BP were requested to participate in a further test using the 19 compounds of the BP constituents and resorcin monobenzoate (BP series); 102 patients agreed and were patch tested. The results of the 72-hour reading were used for the evaluation.
A total of 93 patients reacted to 1 or more of the BP series compounds. Positive reactions were seen, in decreasing order, to cinnamic alcohol, cinnamic acid, coniferyl benzoate, benzoic acid, cinnamyl cinnamate, eugenol, resorcinol monobenzoate, coniferyl alcohol, and benzyl alcohol. There were no positive reactions to vanillin or ferulic acid. A correlation between skin lesions and frequent consumption of sweets was found in 7 patients with major positive test reactions to coniferyl benzoate and benzyl alcohol. Most of the reactions to eugenol and isoeugenol had less to do with BP itself than with a primary sensitization to fragrances. Although resorcin monobenzoate (RMB) has up to now not been detected in BP, 16 patients reacted distinctly to this compound. Eleven were strong smokers; the remaining ones had contact with plastic materials that have been reported to contain RMB. RMB is used frequently as an antioxidant in synthetic material. When these patients stopped smoking, the skin lesions cleared. However, consumption of sweets caused recurrences.
The evaluation of reactions to single constituents of BP by testing with the special BP series facilitates understanding how sensitization may be acquired. The allergen may prove to be BP itself or 1 or more of its constituents. Testing for the constituents of this series may provide patients with a more specific allergen diagnosis and may facilitate improved therapy. BP may function as an important indicator for contact allergy to RMB.


Contact allergy to resorcinol monobenzoate

K Ongenae, L Matthieu, L Constandt, E Van Hecke
PMID: 9669135   DOI: 10.1159/000017953

Abstract

Resorcinol monobenzoate is an ultraviolet light absorber used in cellulose plastics and is known to cause allergic contact dermatitis reactions. It is the most important allergen in spectacle frames but can be a potential allergen in shoes as well. We report 7 cases of allergy to resorcinol monobenzoate with different clinical presentations. Our series further illustrates several possible cross-sensitizers.


Allergic contact dermatitis to eyeglass frame nosepieces

G H Telang, B A Brod
PMID: 8021353   DOI: 10.1016/s0190-9622(09)80239-9

Abstract




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